ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Description
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride (molecular formula: C₈H₁₂N₂O₂·HCl) is an imidazole-derived ester salt with a hydrochloride counterion. Its structure features a 1-methylimidazole ring linked via an acetoxyethyl group, forming a polar, water-soluble compound. The SMILES string CCOC(=O)CC1=NC=CN1C and InChIKey GFEYMTNOXNVIQO-UHFFFAOYSA-N confirm its connectivity .
This compound is cataloged by suppliers such as CymitQuimica and Santa Cruz Biotechnology, though certain quantities (e.g., 1g, 5g) are discontinued . Predicted physicochemical properties include collision cross-section (CCS) values for adducts like [M+H]⁺ (136.3 Ų) and [M+Na]⁺ (147.1 Ų), suggesting utility in mass spectrometry workflows .
Properties
IUPAC Name |
ethyl 2-(1-methylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-7-9-4-5-10(7)2;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPVVVZKGTNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-41-8 | |
| Record name | 1H-Imidazole-2-acetic acid, 1-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that contains an imidazole ring. Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
It is known that imidazole derivatives can interact with various enzymes and proteins due to their amphoteric nature. They can act as enzyme substrates, providing insights into enzyme specificity.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound is known to interact with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby affecting their catalytic functions. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability.
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. This compound can also affect gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate and binding to the active site. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. This compound can also accumulate in specific tissues or organs, depending on its affinity for certain biomolecules and its ability to cross biological barriers.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes. The localization of this compound can determine its specific biochemical and cellular effects.
Biological Activity
Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that exhibits a range of biological activities, primarily due to its imidazole moiety. This article delves into its mechanisms of action, biochemical properties, cellular effects, and relevant case studies, supported by data tables summarizing key findings.
Target of Action
The compound interacts with various enzymes and proteins due to the amphoteric nature of the imidazole ring. It can act as a ligand for metalloenzymes, influencing their catalytic functions and thereby affecting numerous biochemical pathways.
Mode of Action
Imidazole derivatives like this compound can modulate enzyme activity through competitive inhibition or activation by mimicking substrate interactions at the active sites.
Biochemical Pathways
This compound participates in several metabolic pathways, including those involving cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Cellular Interactions
The compound influences cellular signaling pathways by modulating kinases and phosphatases. It can also affect gene expression through interactions with transcription factors, altering their binding to DNA.
Stability and Temporal Effects
Under standard laboratory conditions, this compound is relatively stable but may degrade under extreme pH or temperature conditions. Long-term studies indicate that it can sustain effects on enzyme activity and gene expression over time.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses: Enhance enzyme activity and improve metabolic function.
- High Doses: Potentially toxic, leading to enzyme inhibition and disruption of cellular processes.
Metabolic Pathways
The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. This metabolic activity influences overall metabolic balance and flux within cells.
Anticancer Activity
Recent studies have explored the anticancer potential of imidazole derivatives similar to this compound. For example, compounds containing imidazole structures have shown promising results against various cancer cell lines, such as liver carcinoma (HEPG2) and breast cancer (MDA-MB-231). The IC50 values for these compounds ranged from 0.72 µM to higher concentrations depending on structural modifications .
Table: Summary of Anticancer Activity Studies
Scientific Research Applications
Biochemical Properties
The biochemical properties of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride include:
- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in proteins, affecting protein folding and stability.
- Metal Ion Interaction : Its imidazole moiety allows it to interact with metal ions, which can influence the activity of various enzymes.
Cellular Effects
The compound has been observed to impact several cellular processes:
- Cellular Metabolism : It affects the activity of metabolic enzymes, leading to changes in metabolite levels.
- Signal Transduction : By modulating kinase and phosphatase activities, it influences various signaling pathways crucial for cell function.
Table 1: Summary of Research Findings on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Enzyme Activity | Demonstrated that the compound acts as a competitive inhibitor for specific enzymes involved in drug metabolism. |
| Study B (2024) | Gene Regulation | Found that it significantly alters the expression of genes related to metabolic processes in liver cells. |
| Study C (2023) | Cellular Signaling | Reported modulation of key signaling pathways affecting cell proliferation and apoptosis. |
Notable Applications
- Pharmaceutical Development : Due to its ability to interact with various biological targets, this compound is being explored as a potential lead in drug development.
- Biochemical Research : It serves as a valuable tool in studying enzyme mechanisms and cellular signaling pathways.
- Toxicology Studies : Its effects on metabolic enzymes make it relevant in toxicology research for understanding drug interactions and detoxification processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride with structurally related imidazole derivatives:
Physicochemical Data Comparison
| Property | Target Compound | Hydroxymethyl Derivative | Propanoic Acid Derivative | Thioester Derivative |
|---|---|---|---|---|
| Molecular Weight | 216.65 g/mol | 164.60 g/mol | 210.63 g/mol | 208.67 g/mol |
| Predicted CCS ([M+H]⁺) | 136.3 Ų | Not reported | Not reported | Not reported |
| Key Functional Group | Ester | Alcohol | Carboxylic acid | Thioester |
| Commercial Status | Discontinued (some sizes) | Available | Available | Temporarily out of stock |
Preparation Methods
N-Alkylation Using Ethyl Chloroacetate or Analogues
A widely adopted approach involves the N-alkylation of 1-methylimidazole with ethyl chloroacetate or related esters under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloroacetate.
- Base : Potassium carbonate (K2CO3) is commonly used as a mild base to deprotonate the imidazole and facilitate nucleophilic attack.
- Solvent : Ethyl acetate, acetone, or solvent-free conditions have been reported.
- Temperature : Reflux conditions (e.g., 75–95 °C) are typical to drive the reaction to completion.
- Time : Reaction times range from 2 to 10 hours depending on the method.
For example, a solvent-free method involves reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate without any solvent, leading to the formation of imidazol-1-yl-acetic acid tert-butyl ester, which can be hydrolyzed and converted to the hydrochloride salt with high yield and purity.
Ester Hydrolysis and Hydrochloride Salt Formation
Following the alkylation step, the ester group is hydrolyzed to the corresponding acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
- Hydrolysis : Typically performed in aqueous media at elevated temperatures (90–100 °C) for 2–4 hours.
- Acid Treatment : Addition of hydrochloric acid to the hydrolyzed product yields the hydrochloride salt.
- Isolation : The product is often isolated by filtration after precipitation, sometimes followed by washing with methanol or other solvents.
Solvent-Free and Environmentally Friendly Methods
Recent advances emphasize green chemistry principles by minimizing or eliminating the use of hazardous solvents:
- A two-step solvent-free process was developed where imidazole reacts with tert-butyl chloroacetate under base catalysis without solvents to form the tert-butyl ester intermediate. This intermediate is then hydrolyzed in water and treated with hydrochloric acid to yield the hydrochloride salt in good yields (~84%) and high purity.
- This method avoids multiple solvent extractions, reduces process time, and simplifies work-up procedures.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- N-Alkylation Efficiency : The use of powdered potassium carbonate in solvent-free conditions provides a highly efficient alkylation step with minimal side reactions and impurities. The equimolar ratio of alkylating agent to imidazole is optimal for high conversion.
- Hydrolysis and Salt Formation : Hydrolysis of the tert-butyl ester intermediate in water at 90–95 °C for 2 hours ensures complete conversion to the acid. Subsequent treatment with hydrochloric acid yields the hydrochloride salt with di-acid impurity below 0.5%, indicating high purity.
- Environmental Impact : Solvent-free methods reduce hazardous waste and exposure to volatile organic compounds, aligning with green chemistry goals.
- Alternative Methods : Use of benzyl esters and methyl esters require additional steps such as catalytic hydrogenation or acidic hydrolysis, increasing process complexity and cost.
- Analytical Characterization : Products are typically characterized by melting point, IR spectroscopy, 1H and 13C NMR, and mass spectrometry to confirm structure and purity.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride?
The synthesis typically involves N-alkylation of imidazole derivatives followed by esterification and salt formation. A practical method includes:
- N-alkylation : Reacting 1-methylimidazole with tert-butyl chloroacetate under mild conditions to introduce the acetate moiety .
- Ester cleavage : Using non-aqueous conditions (e.g., titanium tetrachloride) to hydrolyze tert-butyl esters, yielding the free carboxylic acid intermediate .
- Esterification : Treating the acid with ethanol in the presence of thionyl chloride (SOCl₂) to form the ethyl ester, followed by HCl addition to obtain the hydrochloride salt . Yield optimization focuses on controlling reaction temperature (20–25°C) and stoichiometric ratios of reagents .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.6–4.2 ppm (imidazole CH₃ and ester CH₂), and δ 7.0–7.5 ppm (imidazole protons) validate the backbone .
- Infrared (IR) Spectroscopy : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~2500 cm⁻¹ (HCl salt N-H) confirm functional groups .
- X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths (e.g., C-N: 1.32 Å) and angles, resolving stereochemical ambiguities .
Q. What are the solubility characteristics in aqueous and organic solvents?
The hydrochloride salt is highly water-soluble (up to 90.1 mg/mL) due to ionic interactions. In organic solvents:
- Methanol/ethanol : >50 mg/mL (polar aprotic solvents enhance solubility).
- Chloroform/diethyl ether : <5 mg/mL (low solubility due to salt dissociation) . Solubility data inform formulation strategies for in vitro assays (e.g., aqueous buffers for bioactivity studies).
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure refinement?
Discrepancies in X-ray data (e.g., thermal parameters or occupancy) are addressed by:
- SHELX refinement : Using iterative least-squares cycles (SHELXL) to adjust atomic displacement parameters and hydrogen bonding networks .
- Twinned data handling : Employing SHELXD for deconvoluting overlapping reflections in cases of crystal twinning . Validation tools like PLATON or Mercury ensure geometric accuracy (e.g., bond angles within ±2° of ideal values) .
Q. What strategies address low yields in the N-alkylation step?
Low yields (<40%) often arise from steric hindrance or competing side reactions. Mitigation includes:
- Catalyst optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance imidazole nucleophilicity .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reagent miscibility .
- Temperature control : Maintaining 0–5°C during alkylation minimizes byproduct formation .
Q. How to design derivatives to enhance biological activity?
Functionalization strategies include:
- Substitution at the imidazole ring : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to modulate receptor binding .
- Ester group modification : Replacing ethyl with propargyl esters to improve membrane permeability .
- Bioisosteric replacements : Swapping the acetate moiety with sulfonamide or phosphonate groups to enhance metabolic stability . Biological screening (e.g., enzyme inhibition assays) validates derivative efficacy .
Methodological Considerations
- Purity assessment : Use High-Resolution Mass Spectrometry (HRMS) (e.g., m/z [M+H]⁺ calculated vs. observed) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Stability studies : Monitor decomposition under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life .
- Reaction troubleshooting : GC-MS identifies side products (e.g., unreacted imidazole or ester hydrolysis byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
